

Lfm-A13: A Multifaceted Modulator of Immune Responses

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Compound of Interest		
Compound Name:	Lfm-A13	
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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **Lfm-A13**, or α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide, is a small molecule inhibitor initially identified as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of B-cell signaling.[1][2] Subsequent research, however, has revealed a more complex pharmacological profile, with significant inhibitory activity against other key kinases, including Janus kinase 2 (Jak2) and Polo-like kinase (Plk).[3] [4] This polypharmacology makes **Lfm-A13** a valuable tool for investigating various signaling pathways and a compound of interest in immunology and oncology. This document provides an in-depth technical overview of **Lfm-A13**'s mechanism of action, its role in modulating innate and adaptive immune responses, and detailed experimental protocols for its study.

Core Mechanism of Action: Multi-Kinase Inhibition

Lfm-A13 exerts its biological effects by competitively inhibiting the ATP-binding sites of several kinases. While originally designed as a BTK inhibitor, its activity spans multiple kinase families, leading to a broad range of cellular effects.

Data Presentation: Kinase Inhibition Profile of Lfm-A13

The inhibitory activity of **Lfm-A13** against various kinases has been quantified in numerous studies. The following table summarizes key IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.



Target Kinase	Assay Type	IC50 Value (μM)	Ki Value (μM)	Reference
Bruton's Tyrosine Kinase (BTK)	Recombinant BTK	2.5	1.4	[1][5][6]
Cellular Kinase Assay	17.2 ± 0.8	-	[6]	
Polo-like Kinase 1 (Plk1/Plx1)	Recombinant Plx1 (Xenopus)	10 / 10.3	-	[5][7][8]
Polo-like Kinase 3 (PLK3)	Human PLK3	61	7.2 (ATP-competitive)	[4][6]
Janus Kinase 2 (JAK2)	In vitro kinase assay	Potent inhibitor	-	[3]
Tec Kinase	In vitro kinase assay	Potent inhibitor	-	[7][9]
JAK1 / JAK3	In vitro kinase assay	> 278 (no activity)	110 / 148	[1][6]
Other Kinases (HCK, EGFR, IRK)	In vitro kinase assay	> 278 (no activity)	> 166	[1][5][6]

Note: IC50 values can vary between studies and cell lines due to different experimental conditions and methodologies.[10]

Modulation of Innate Immune Responses

Lfm-A13 has demonstrated significant anti-inflammatory effects by modulating signaling pathways in innate immune cells, particularly macrophages.

Inhibition of the NF-kB Pathway in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, **Lfm-A13** effectively suppresses the production of pro-inflammatory mediators.[9][11] This effect is primarily achieved through the inhibition of the TAK1/NF-kB signaling pathway.[9][12] **Lfm-A13** treatment

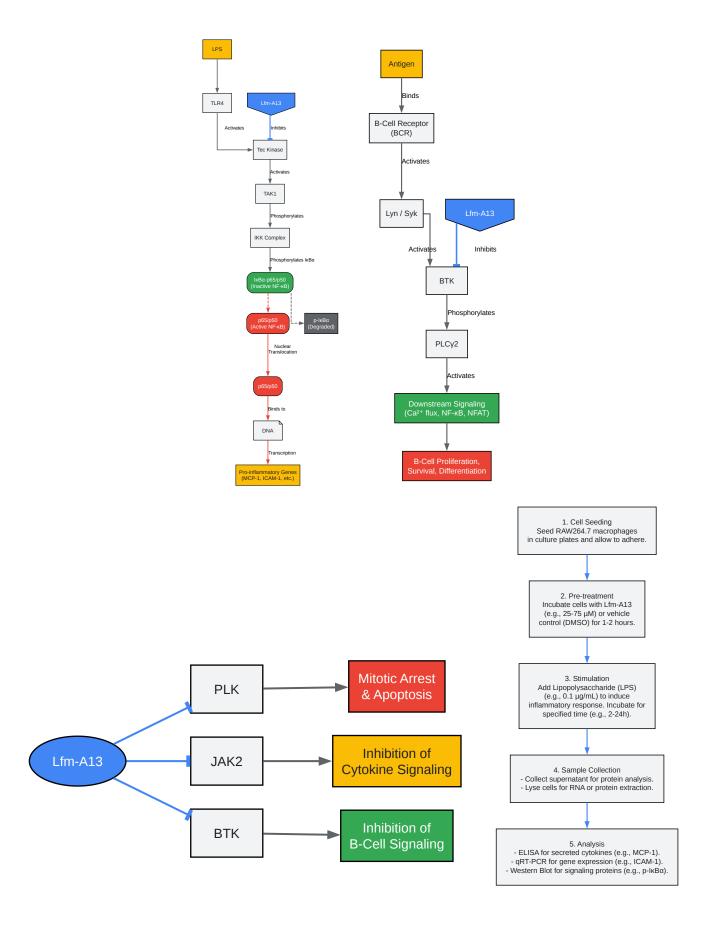






prevents the phosphorylation and subsequent degradation of $I\kappa B\alpha$, the inhibitory subunit of NF- κB . This action sequesters the NF- κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and blocking the transcription of pro-inflammatory genes.[9] The inhibition is thought to occur upstream at the level of Tec kinase and TGF β -activated kinase 1 (TAK1).[9] [11]







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